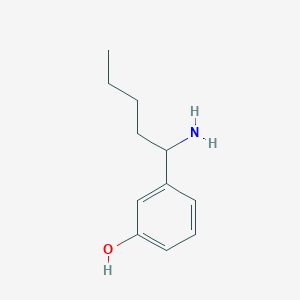
1,2-Ethanediamine, 1-(4-bromophenyl)-N2,N2-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, 1-(4-bromophenyl)-N2,N2-diethyl- is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of a bromophenyl group attached to the ethylenediamine backbone, with two ethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, 1-(4-bromophenyl)-N2,N2-diethyl- typically involves the reaction of 1,2-ethanediamine with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, 1-(4-bromophenyl)-N2,N2-diethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding amine oxides.
Reduction Reactions: Reduction of the bromophenyl group can lead to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include amine oxides.
Reduction Reactions: Products include phenyl derivatives.
Scientific Research Applications
1,2-Ethanediamine, 1-(4-bromophenyl)-N2,N2-diethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, 1-(4-bromophenyl)-N2,N2-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethylenediamine backbone can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, 1-(4-bromophenyl)-N2,N2-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
1,2-Ethanediamine, 1-(4-chlorophenyl)-N2,N2-diethyl-: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1,2-Ethanediamine, 1-(4-fluorophenyl)-N2,N2-diethyl-: Similar structure but with a fluorophenyl group instead of a bromophenyl group.
Uniqueness
1,2-Ethanediamine, 1-(4-bromophenyl)-N2,N2-diethyl- is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
927996-73-4 |
|---|---|
Molecular Formula |
C12H19BrN2 |
Molecular Weight |
271.20 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H19BrN2/c1-3-15(4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,14H2,1-2H3 |
InChI Key |
FKEQJDNKXMVAOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



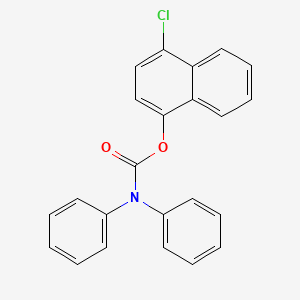

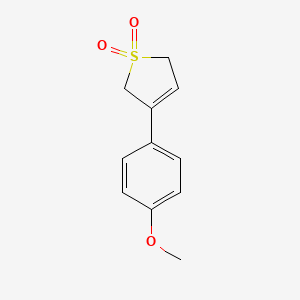
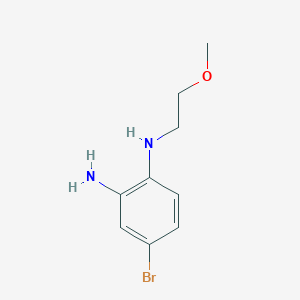
![3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12124591.png)
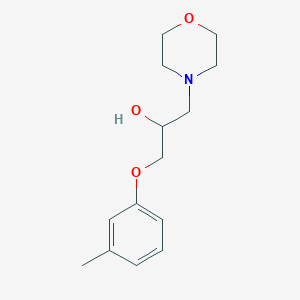
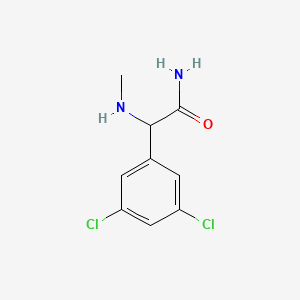
![3-[(Phenylsulfonyl)amino]-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-on e](/img/structure/B12124621.png)
![Acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B12124630.png)

![2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12124641.png)

